N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide
Description
This compound features a tetrahydroquinoline scaffold fused with a propane-1-sulfonyl group and an acetamide-linked sulfonamide phenyl moiety. The propane-1-sulfonyl group introduces steric bulk and electron-withdrawing properties, while the tetrahydroquinoline core may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-13-29(25,26)23-12-4-5-16-14-18(8-11-20(16)23)22-30(27,28)19-9-6-17(7-10-19)21-15(2)24/h6-11,14,22H,3-5,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFIIBMCXMNUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can be accomplished through a multi-step synthetic process. The first step typically involves the formation of the sulfonyl intermediate. This may include the sulfonation of the tetrahydroquinoline core followed by sulfonamide formation via amination. The final step generally involves acetamidation of the phenyl ring through a nucleophilic substitution reaction under mild conditions, often catalyzed by organic or inorganic bases.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for precise control of temperature and reaction time, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the sulfamoyl group, which can transform it into various sulfonate esters.
Reduction: The compound’s quinoline ring can be subject to reduction, potentially yielding dihydroquinoline derivatives.
Substitution: N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can participate in nucleophilic aromatic substitution reactions, especially given the electron-withdrawing nature of its functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution Reagents: Conditions often involve strong bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents.
Major Products
Major products from these reactions include sulfonate esters from oxidation, dihydroquinoline derivatives from reduction, and various substituted amides from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology and Medicine
In biological research, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide has potential as a lead compound in drug discovery, particularly in the development of sulfonamide-based therapeutics.
Industry
In industrial applications, it is useful in the synthesis of advanced materials and chemical products, contributing to the development of new technologies and manufacturing processes.
Mechanism of Action
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfonyl and acetamide groups are critical in binding interactions, influencing the compound's bioactivity and therapeutic potential.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Acetamide Hybrids
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I)
- Structural Features: Contains a chloro-nitro phenyl group and methylsulfonyl substituent.
- Synthesis : Prepared via refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride, yielding a crystalline product .
- Crystallography : The nitro group deviates from the benzene plane (O1—N1—C3—C2 torsion angle: -16.7°), creating intermolecular interactions (C9—H9B⋯O3 and C2—H5⋯O5) that stabilize the crystal lattice .
N-(4-(N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o)
- Synthesis : Copper-catalyzed coupling of sodium sulfinates with aryl amines, purified via column chromatography (DCM/EA).
- Characterization : Confirmed by $ ^1H $ NMR (δ 2.15 ppm for acetamide CH$_3$) and HRMS (calc. 413.12, exp. 413.11) .
N-(4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q)
- Structural Features : Naphthalene substituent enhances aromatic π-π stacking interactions.
- Synthesis : Similar to 4o, with naphthalen-1-amine as the starting material.
- Bioactivity : Demonstrated moderate COX-2 inhibition in preliminary assays (IC$_{50}$ = 1.8 µM) .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Synthesis Yield (%) |
|---|---|---|---|---|
| Target Compound | 447.51 | 198–200* | Tetrahydroquinoline, propane-sulfonyl | 65–70* |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 318.74 | 162–164 | Chloro-nitro phenyl, methylsulfonyl | 85 |
| 4o | 413.12 | 185–187 | Tetrahydronaphthalenone | 78 |
| 4q | 382.43 | 172–174 | Naphthalene | 82 |
Key Differences and Implications
4q’s naphthalene group enhances π-stacking, whereas 4o’s keto group may facilitate hydrogen bonding in biological targets .
Synthetic Accessibility: The target compound requires multi-step synthesis (tetrahydroquinoline sulfonylation followed by acetamide coupling), whereas I and copper-catalyzed analogues (4o, 4q) are synthesized in fewer steps with higher yields .
Biological Relevance: Tetrahydroquinoline derivatives are associated with kinase inhibition (e.g., EGFR), while sulfonamide-acetamide hybrids like 4q show promise as anti-inflammatory agents .
Biological Activity
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 392.54 g/mol
- CAS Number : Not specifically listed in the provided sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases and certain proteases, which play a crucial role in various physiological processes.
- Antimicrobial Properties : Similar to other sulfonamides, this compound may exhibit antimicrobial activity against a range of bacteria by interfering with folate synthesis.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties through the modulation of inflammatory cytokines.
Antimicrobial Activity
A study conducted on related compounds indicated that sulfonamide derivatives can inhibit bacterial growth effectively. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Activity
In a recent study examining similar tetrahydroquinoline derivatives, researchers found that compounds with analogous structures demonstrated cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. While direct evidence for this compound is lacking, these findings provide a promising avenue for further research.
Case Study 2: Inflammation Model
In an animal model of inflammation, a related sulfonamide compound showed significant reduction in edema and inflammatory markers. This suggests that this compound may also exert similar effects through modulation of immune responses.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 392.54 g/mol |
| Antimicrobial Activity | Potentially effective |
| Anticancer Activity | Induces apoptosis |
| Anti-inflammatory Effects | Reduces edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
